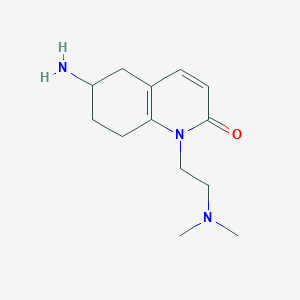![molecular formula C14H18N2O B8109454 2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B8109454.png)
2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Tolyl)-2,7-diazaspiro[44]nonan-3-one is a spirocyclic compound that features a unique structure combining a diazaspiro core with a p-tolyl group Spirocyclic compounds are known for their structural rigidity and three-dimensional architecture, which often impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of nitrile imines, generated in situ from hydrazonyl chlorides, with arylidenethiohydantoins. The reaction proceeds at the C=C and C=S dipolarophiles in the thiohydantoin moiety, resulting in the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific mechanical or optical properties
Mechanism of Action
The mechanism by which 2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thioxo-tetraazaspiro[4.4]nonenones: These compounds share a similar spirocyclic core but differ in the presence of sulfur atoms.
Thia-tetraazaspiro[4.4]nonenones: Similar to thioxo-tetraazaspiro compounds but with different substituents.
Uniqueness
2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties. This makes it distinct from other spirocyclic compounds and can influence its reactivity and interactions in biological systems .
Properties
IUPAC Name |
2-(4-methylphenyl)-2,7-diazaspiro[4.4]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-2-4-12(5-3-11)16-10-14(8-13(16)17)6-7-15-9-14/h2-5,15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJCOBGNRSKWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3(CCNC3)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Isopropyl-1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxamide](/img/structure/B8109386.png)
![Rel-(3As,7R,8As)-2-(Pyridin-4-Ylmethyl)Octahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide](/img/structure/B8109387.png)
![1-[(6-methylpyridin-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-2-one](/img/structure/B8109394.png)
![N-methyl-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxamide](/img/structure/B8109402.png)
![1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8109410.png)
![2-(4-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8109416.png)
![1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B8109424.png)
![rel-(4aR,7aR)-4-((2-methylthiazol-4-yl)methyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B8109431.png)
![N-((4-Oxo-4,6,7,8,9,10-Hexahydropyrimido[1,2-A][1,4]Diazepin-2-Yl)Methyl)Methanesulfonamide](/img/structure/B8109433.png)
![N-(Thiophen-2-ylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B8109441.png)

![7-((1H-Pyrrol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8109466.png)
![2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8109476.png)
![4-Methyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one](/img/structure/B8109481.png)
